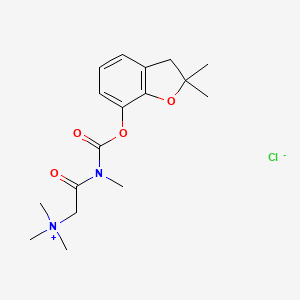
2-Propanol, 1-chloro-3-(tridecyloxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-chloro-3-(tridecyloxy)- is a chemical compound with the molecular formula C16H33ClO2. It is a chlorinated alcohol derivative, characterized by the presence of a long tridecyloxy chain. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-chloro-3-(tridecyloxy)- typically involves the chlorination of 2-propanol followed by the introduction of a tridecyloxy group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-chloro-3-(tridecyloxy)- is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher quantity of the compound. The process involves the use of chlorinating agents and tridecyloxy precursors under controlled conditions to ensure consistent quality.
化学反応の分析
Types of Reactions
2-Propanol, 1-chloro-3-(tridecyloxy)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is often a carboxylic acid or ketone.
Reduction: The major product is typically an alcohol.
Substitution: The major products vary depending on the nucleophile used but can include ethers or amines.
科学的研究の応用
2-Propanol, 1-chloro-3-(tridecyloxy)- is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: In studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and emulsifiers.
作用機序
The mechanism of action of 2-Propanol, 1-chloro-3-(tridecyloxy)- involves its interaction with molecular targets such as enzymes and cell membranes. The long tridecyloxy chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 1-Chloro-2-propanol
- 1-Chloro-3-(dodecyloxy)-2-propanol
- 2-Propanol, 1,3-dichloro-
Comparison
Compared to similar compounds, 2-Propanol, 1-chloro-3-(tridecyloxy)- is unique due to its longer tridecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific hydrophobic and hydrophilic balance.
特性
CAS番号 |
68334-56-5 |
|---|---|
分子式 |
C16H33ClO2 |
分子量 |
292.9 g/mol |
IUPAC名 |
1-chloro-3-tridecoxypropan-2-ol |
InChI |
InChI=1S/C16H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-15-16(18)14-17/h16,18H,2-15H2,1H3 |
InChIキー |
KRJPINKFDNZHTL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



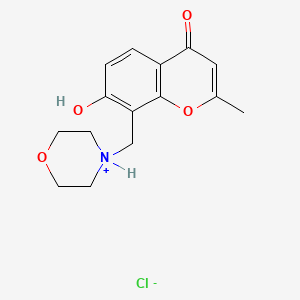
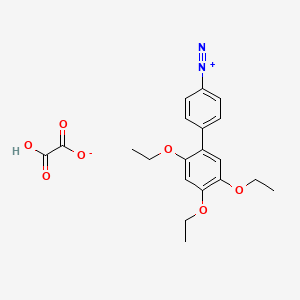
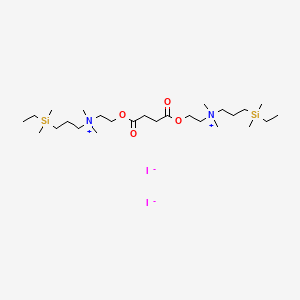
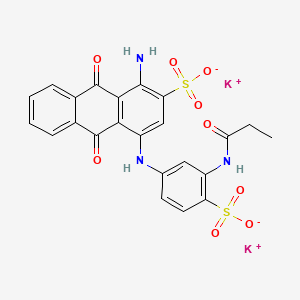
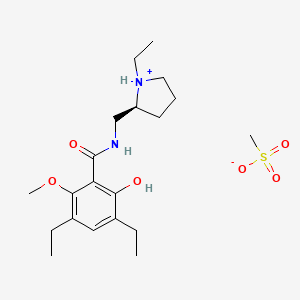

![2-[4-[Phenyl-[3-(trifluoromethyl)anilino]methylidene]azaniumylphenoxy]ethyl-di(propan-2-yl)azanium;dibromide](/img/structure/B13778952.png)
![Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13778955.png)

![(2E)-2-[[4-[3,5-bis[4-[(E)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B13778967.png)
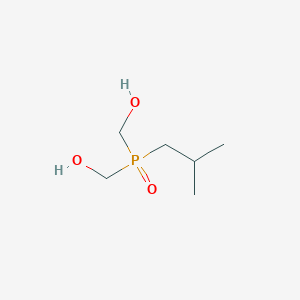
![Methoxy(3-methoxyphenyl)methylene]propanedinitrile](/img/structure/B13778975.png)
